Cas no 914287-84-6 (4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID)

4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID 化学的及び物理的性質
名前と識別子
-
- 4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID
- 2-methyl-4-(4-fluorophenyl)thiazole-5-carboxylic acid
- DB-338563
- BREPZDWNUJOHMI-UHFFFAOYSA-N
- 4-(4-Fluorophenyl)-2-methylthiazole-5-carboxylicacid
- 4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLICACID
- SCHEMBL1339569
- 4-(4-Fluoro-phenyl)-2-methyl-thiazole-5-carboxylic acid
- 914287-84-6
- 4-(4-Fluorophenyl)-2-methylthiazole-5-carboxylic acid
- 4-(4-fluorophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid
-
- MDL: MFCD11221422
- インチ: InChI=1S/C11H8FNO2S/c1-6-13-9(10(16-6)11(14)15)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15)
- InChIKey: BREPZDWNUJOHMI-UHFFFAOYSA-N
- ほほえんだ: CC1=NC(=C(S1)C(=O)O)C2=CC=C(C=C2)F
計算された属性
- せいみつぶんしりょう: 237.02597783Da
- どういたいしつりょう: 237.02597783Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3
4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D541174-1g |
4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID |
914287-84-6 | 95% | 1g |
$895 | 2024-08-03 | |
A2B Chem LLC | BA55863-5g |
4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLICACID |
914287-84-6 | 97% | 5g |
$1347.00 | 2024-05-20 | |
eNovation Chemicals LLC | D541174-1g |
4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID |
914287-84-6 | 95% | 1g |
$895 | 2025-02-21 | |
eNovation Chemicals LLC | D541174-1g |
4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID |
914287-84-6 | 95% | 1g |
$895 | 2025-02-22 | |
eNovation Chemicals LLC | D541174-500mg |
4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID |
914287-84-6 | 95% | 500mg |
$680 | 2024-08-03 | |
A2B Chem LLC | BA55863-1g |
4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLICACID |
914287-84-6 | 97% | 1g |
$480.00 | 2024-05-20 | |
eNovation Chemicals LLC | D541174-500mg |
4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID |
914287-84-6 | 95% | 500mg |
$680 | 2025-02-22 | |
eNovation Chemicals LLC | D541174-500mg |
4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID |
914287-84-6 | 95% | 500mg |
$680 | 2025-02-21 |
4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACID 関連文献
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
4-(4-FLUOROPHENYL)-2-METHYL-5-THIAZOLECARBOXYLIC ACIDに関する追加情報
Introduction to 4-(4-Fluorophenyl)-2-methyl-5-thiazolecarboxylic acid (CAS No. 914287-84-6)
4-(4-Fluorophenyl)-2-methyl-5-thiazolecarboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 914287-84-6, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic acid features a thiazole core substituted with a 4-fluorophenyl group and a methyl group at the 2-position, further functionalized by a carboxylic acid moiety at the 5-position. The presence of the fluorine atom in the aromatic ring introduces unique electronic and steric properties, making this compound a valuable scaffold for medicinal chemistry applications.
The structural configuration of 4-(4-fluorophenyl)-2-methyl-5-thiazolecarboxylic acid imparts distinct chemical reactivity and biological potential. The thiazole ring, known for its stability and prevalence in bioactive molecules, serves as a privileged structure in drug design. The carboxylic acid functionality provides opportunities for further derivatization, such as esterification or amidation, which can modulate solubility, bioavailability, and pharmacokinetic profiles. Additionally, the 4-fluorophenyl substituent enhances lipophilicity while influencing metabolic stability, critical factors in drug development.
In recent years, this compound has garnered attention due to its utility as an intermediate in synthesizing novel therapeutic agents. The fluorine atom's electron-withdrawing effect can fine-tune electronic properties, affecting interactions with biological targets. This has led to investigations into its potential as a precursor for kinase inhibitors, anticancer agents, and antimicrobial compounds. The methyl group at the 2-position of the thiazole ring further contributes to structural diversity, enabling the exploration of various pharmacophoric patterns.
One of the most compelling aspects of 4-(4-fluorophenyl)-2-methyl-5-thiazolecarboxylic acid is its role in developing small-molecule probes for biochemical studies. Researchers have leveraged its structural features to design tools that interact with specific enzymes or receptors. For instance, derivatives of this compound have been explored as inhibitors of thiol-dependent enzymes, which play pivotal roles in cellular signaling pathways. The carboxylic acid group allows for conjugation with other biomolecules, facilitating applications in drug delivery systems and diagnostic assays.
The synthesis of 4-(4-fluorophenyl)-2-methyl-5-thiazolecarboxylic acid typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include Friedel-Crafts alkylation followed by nucleophilic substitution to introduce the thiazole ring, followed by functional group modifications to achieve the desired carboxylic acid derivative. Advances in catalytic methods have improved yields and reduced environmental impact, aligning with green chemistry principles.
Recent studies have highlighted the biological activity of derivatives inspired by 4-(4-fluorophenyl)-2-methyl-5-thiazolecarboxylic acid. For example, researchers have reported on its potential as a scaffold for developing antiviral agents targeting RNA-dependent RNA polymerases. The fluorine atom's ability to participate in hydrogen bonding and π-stacking interactions enhances binding affinity to biological targets. Additionally, computational modeling has been employed to predict binding modes and optimize lead structures based on this scaffold.
The pharmaceutical industry has shown interest in this compound due to its versatility as a building block for drug discovery programs. Its structural motif is found in several approved drugs and investigational compounds targeting diverse therapeutic areas. The combination of a thiazole core with fluorinated aromatic groups provides a robust platform for generating molecules with improved pharmacological properties.
In conclusion, 4-(4-fluorophenyl)-2-methyl-5-thiazolecarboxylic acid (CAS No. 914287-84-6) represents a promising candidate for further exploration in medicinal chemistry and biotechnology. Its unique structural features offer opportunities for designing novel therapeutics with enhanced efficacy and selectivity. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain a cornerstone in academic and industrial drug development efforts.
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